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molecular formula C11H11N3O3 B8155691 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline

Cat. No. B8155691
M. Wt: 233.22 g/mol
InChI Key: FRSICXAEAHREAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255089B2

Procedure details

To a mixture of 4-bromo-2-nitro-phenylamine (150 g, 0.691 mol, 1.0 eq) and 3,5-dimethylisoxazole-4-boronic acid pinacol ester (169 g, 0.725 mol, 1.05 eq) in 1,2-dimethoxyethane (1.5 L) and water (700 mL) were added PdCl2(dppf) (56 g, 69 mmol, 0.1 eq) and K2CO3 (190 g, 1.38 mol, 2.0 eq). The reaction mixture was heated at 95° C. overnight. The reaction mixture was diluted with EtOAc (3 L), washed with brine (2×500 mL). The organic solvent was evaporated and the residue was purified with flash chromatography on silica (PE/EA=10:1-1:1) to give 150 g 4-(3,5-dimethylisoxazol-4-yl)-2-nitroaniline as a red solid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Name
Quantity
190 g
Type
reactant
Reaction Step Three
Quantity
56 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH3:12][C:13]1[C:17](B2OC(C)(C)C(C)(C)O2)=[C:16]([CH3:27])[O:15][N:14]=1.C([O-])([O-])=O.[K+].[K+]>COCCOC.O.CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:12][C:13]1[C:17]([C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=2)=[C:16]([CH3:27])[O:15][N:14]=1 |f:2.3.4,8.9.10.11|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N)[N+](=O)[O-]
Name
Quantity
169 g
Type
reactant
Smiles
CC1=NOC(=C1B1OC(C)(C)C(C)(C)O1)C
Name
Quantity
1.5 L
Type
solvent
Smiles
COCCOC
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
190 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
56 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine (2×500 mL)
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified with flash chromatography on silica (PE/EA=10:1-1:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1C1=CC(=C(N)C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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